molecular formula C17H11ClFN5OS B2363295 2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903041-41-7

2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2363295
CAS No.: 1903041-41-7
M. Wt: 387.82
InChI Key: MGOOLFHTSYERFA-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest due to its unique structure and diverse potential applications. With a foundation in medicinal chemistry, its development has implications for therapeutic innovations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide typically involves multi-step organic reactions. The core synthesis might start with the formation of the [1,2,4]triazolo[4,3-b]pyridazin core, followed by the introduction of the thiophen group and subsequent chlorination and fluorination steps. Each step involves carefully controlled conditions like temperature, pH, and the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis process is optimized for cost-efficiency and scalability. This includes bulk procurement of raw materials, usage of industrial reactors for maintaining precise reaction conditions, and implementing purification techniques like recrystallization or chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide can undergo various types of reactions, including:

  • Oxidation: Can be susceptible to oxidative agents, leading to the formation of oxidized derivatives.

  • Reduction: Can undergo reduction reactions, typically affecting the triazole or thiophene rings.

  • Substitution: Particularly at the chlorinated and fluorinated sites, which can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Conditions are carefully controlled to steer the reaction towards the desired products while minimizing by-products.

Major Products

The major products formed from these reactions depend on the conditions and reagents used. For instance, nucleophilic substitution might replace the chlorine atom with an amine, leading to a new amide compound with potentially different properties.

Scientific Research Applications

2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide has several research applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential interactions with biological macromolecules.

  • Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

  • Industry: May be used in the development of novel materials or as a precursor in the synthesis of specialized compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: Potentially interacts with specific enzymes or receptors in biological systems, leading to modulation of biochemical pathways.

  • Pathways Involved: Could influence signaling pathways relevant to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide stands out due to its unique combination of functional groups and resultant properties. Similar compounds might include other triazolopyridazine derivatives, which share some structural motifs but differ in specific substitutions and, consequently, in their chemical and biological activities.

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Properties

IUPAC Name

2-chloro-6-fluoro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5OS/c18-11-2-1-3-12(19)16(11)17(25)20-8-15-22-21-14-5-4-13(23-24(14)15)10-6-7-26-9-10/h1-7,9H,8H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOOLFHTSYERFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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